N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine
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Overview
Description
N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like acetonitrile . The reaction mixture is stirred at room temperature for a specific period, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide: Studied for its potential as an anticancer agent.
Uniqueness
N-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)thietan-3-amine stands out due to its unique combination of the thiadiazole and thietan-3-amine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H13N3S2 |
---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H13N3S2/c1-2-7-10-11-8(13-7)3-9-6-4-12-5-6/h6,9H,2-5H2,1H3 |
InChI Key |
DKDUGIGGODQNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)CNC2CSC2 |
Origin of Product |
United States |
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